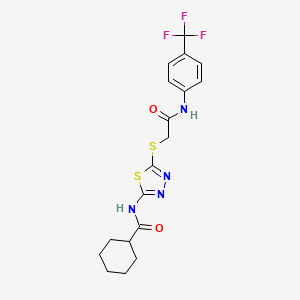

N-(5-((2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a complex organic molecule that contains several functional groups, including an amine, a thiadiazole ring, and a carboxamide group. The presence of these functional groups suggests that the compound could participate in a variety of chemical reactions .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups can affect properties like solubility, melting point, and reactivity .Scientific Research Applications

Biological Activity and Medicinal Chemistry

N-(5-((2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide is part of a broader class of compounds known for their biological activities. Research indicates that derivatives within this chemical class have been investigated for various pharmacological applications, including antimicrobial, anti-inflammatory, analgesic, and anticancer activities.

- Antimicrobial Activity : Some derivatives have demonstrated good to moderate antimicrobial activity against a range of microorganisms. This is indicative of the potential for developing new antimicrobial agents from this class of compounds (Başoğlu et al., 2013).

- Anticancer Potential : Studies have also shown that certain derivatives exhibit potent anticancer activity against various cancer cell lines, suggesting a promising avenue for the development of novel anticancer therapies (Gomha et al., 2017).

- Anti-Inflammatory and Analgesic Properties : Additionally, the synthesis and pharmacological evaluation of thiadiazole derivatives have revealed significant anti-inflammatory and analgesic properties, pointing to their potential use in treating pain and inflammation (Shkair et al., 2016).

Chemical Synthesis and Modification

The chemical versatility of N-(5-((2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide and related compounds allows for various synthetic modifications, enabling the exploration of their biological activities and therapeutic potential.

- Microwave-Assisted Synthesis : Innovative synthesis methods, such as microwave-assisted synthesis, have been employed to create hybrid molecules containing thiadiazole derivatives, opening up new pathways for the discovery of drugs with improved efficacy and selectivity (Başoğlu et al., 2013).

- Molecular Modeling and Design : Molecular modeling techniques have been utilized to design and evaluate the pharmacological potential of thiadiazole derivatives, highlighting the role of computational methods in drug discovery (Shkair et al., 2016).

Mechanism of Action

Thiadiazole derivatives

The compound contains a thiadiazole ring. Thiadiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .

Trifluoromethylphenyl derivatives

The compound also contains a trifluoromethylphenyl group. Trifluoromethylphenyl derivatives have been associated with various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, compounds with certain functional groups might be toxic or reactive. Safety data would typically be determined through laboratory testing and included in a material safety data sheet (MSDS) .

Future Directions

The future directions for research on this compound would depend on its intended use and the results of initial studies. If the compound shows promise in a particular application, future research might focus on optimizing its synthesis, studying its mechanism of action, or testing its efficacy in different models .

properties

IUPAC Name |

N-[5-[2-oxo-2-[4-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19F3N4O2S2/c19-18(20,21)12-6-8-13(9-7-12)22-14(26)10-28-17-25-24-16(29-17)23-15(27)11-4-2-1-3-5-11/h6-9,11H,1-5,10H2,(H,22,26)(H,23,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWZWYGQOJYIMGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19F3N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-((2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(4-(Benzyloxy)-3-ethoxyphenyl)-2,5-dimethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2933687.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2933688.png)

![N-(1-benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide](/img/structure/B2933695.png)

![(Z)-2-cyano-N-(4,5-dihydro-1,3-thiazol-2-yl)-3-[2,5-dimethyl-1-(oxolan-2-ylmethyl)pyrrol-3-yl]prop-2-enamide](/img/structure/B2933697.png)

![4-(tert-butyl)-N-(3-(piperidin-1-ylmethyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide](/img/structure/B2933703.png)

![2-Chloro-N-[[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl]-6-fluorobenzamide](/img/structure/B2933705.png)

![3-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]sulfanyl}-4H-1,2,4-triazol-4-amine](/img/structure/B2933708.png)